molecular formula C28H40O8 B12375215 Withanolide S

Withanolide S

Cat. No.: B12375215
M. Wt: 504.6 g/mol
InChI Key: PQZVBIJEPVKNOZ-PCLZMVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Withanolide S is a naturally occurring withanolide, a class of C 28 steroidal lactones primarily found in plant species of the Solanaceae family, such as Physalis peruviana and Withania somnifera . Like other withanolides, its core structure is based on an ergostane skeleton and is typically characterized by a 22-hydroxy ergostane-26-oic acid 26, 22-lactone framework, often with key functional groups including an α,β-unsaturated ketone in ring A . This compound is of significant interest in pharmacological research, particularly for its potential cytotoxic and anti-inflammatory properties. It has been identified as one of the known withanolides present in botanical extracts that demonstrate cytotoxic activity against various cancer cell lines, including lung, breast, and liver cancer models . The bioactivity of withanolides, in general, is frequently attributed to their ability to modulate key inflammatory and cell survival signaling pathways. While this compound has been identified in pharmacological screens, its specific molecular mechanisms are an active area of investigation, with related compounds known to inhibit pivotal transcription factors like NF-κB and STAT3, which are central to controlling cellular proliferation, apoptosis, and the immune response . Researchers value this compound as a specialized chemical tool for exploring the structure-activity relationships of withanolides and their effects on complex biological processes involved in oncogenesis and chronic inflammation. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1

InChI Key

PQZVBIJEPVKNOZ-PCLZMVHQSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C

Origin of Product

United States

Occurrence, Distribution, and Bioprospecting of Withanolides

Primary Botanical Sources: Genus Withania (e.g., Withania somnifera, Withania coagulans)

The genus Withania is a principal source of withanolides. The distribution and concentration of specific compounds, including Withanolide S, can vary significantly based on the plant's chemotype, which is a chemically distinct entity within a species.

Withania somnifera (Ashwagandha) : this compound has been identified in Withania somnifera, particularly within what is known as chemotype III researchgate.net. The chemical composition of W. somnifera is not uniform across all populations; geographical and genetic factors lead to the existence of different chemotypes, each characterized by a unique profile of withanolides nih.gov. Research indicates that this compound is most abundant in the leaves of this chemotype, with studies showing a concentration of approximately 0.21% w/w in leaf extracts biocrick.com. The existence of these chemotypes underscores the importance of precise botanical identification and chemical analysis in natural product research nih.govresearchgate.net.

Withania coagulans (Indian Rennet) : While Withania coagulans is a well-documented source of numerous withanolides, specific isolation of this compound from this species is not prominently reported in the available scientific literature mdpi.comacs.orgphcogrev.com. The plant is known to produce a diverse array of other withanolide derivatives mdpi.comsapub.org.

Other Plant Families and Genera Yielding Withanolides (e.g., Solanaceae, Dioscoreaceae, Fabaceae, Labiatae, Lamiaceae, Leguminosae, Myrtaceae, Taccaceae)

The occurrence of withanolides extends beyond the Withania genus, primarily within the Solanaceae family but also in a few other plant families.

Solanaceae Family : This family is the most significant source of withanolides nih.govwikipedia.orgresearchgate.net. This compound has been specifically isolated from Physalis cinerascens and has also been reported in Physalis peruviana, both belonging to the Solanaceae family nih.govmedchemexpress.com. The genus Physalis is known for its diverse array of withanolide structures nih.gov.

Other Plant Families : While withanolides, as a broad class, have been isolated from other families such as Dioscoreaceae (Dioscorea japonica), Fabaceae, Lamiaceae, Myrtaceae, and Taccaceae (Tacca plantaginea), there is currently no specific evidence in the searched literature confirming the presence of this compound in these families nih.govnih.govnih.govnih.govnih.govnih.govacs.org. The compounds found in these plants are typically other structural variants of withanolides nih.govacs.orgresearchgate.net.

Table 1: Documented Botanical Sources of this compound
FamilyGenusSpeciesCitation
SolanaceaeWithaniaWithania somnifera (Chemotype III) researchgate.net
SolanaceaePhysalisPhysalis cinerascens nih.govmedchemexpress.com
SolanaceaePhysalisPhysalis peruviana nih.gov

Marine Sources of Withanolides

The search for novel bioactive compounds has extended to marine environments. Withanolides have been isolated from marine organisms, such as soft corals of the Alcyoniidae family nih.govnih.govnih.gov. However, based on the available scientific literature, there are no specific reports of this compound being isolated from any marine sources.

Strategies for Novel Withanolide Discovery and Isolation from Natural Products

The discovery and purification of specific natural products like this compound from complex biological matrices is a multi-step process involving extraction, fractionation, and purification.

Extraction : The initial step involves extracting crude phytochemicals from the plant material. The choice of solvent is critical for maximizing the yield of the target compound. For withanolides, including this compound, various solvents and methods are employed. Studies have shown that a 70% ethanol (B145695) solution is highly efficient for extracting withanolides from W. somnifera leaves researchgate.net. Other common methods involve maceration or reflux with solvents like methanol (B129727), often in aqueous mixtures mdpi.comsemanticscholar.org.

Fractionation and Purification : After extraction, the crude extract, which contains a multitude of compounds, must be separated. This is typically achieved through chromatographic techniques.

Column Chromatography (CC) : This is a fundamental technique used for the initial separation of the crude extract into simpler fractions.

Thin-Layer Chromatography (TLC) : TLC is often used for rapid analysis of fractions and to monitor the progress of purification. A validated TLC method has been specifically developed for the routine analysis of this compound content in W. somnifera chemotype III researchgate.net.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique essential for the final purification of individual compounds like this compound from complex fractions researchgate.netresearchgate.net. Reversed-phase HPLC on a C18 column is commonly used for separating structurally similar withanolides mdpi.comoup.com.

Structure Elucidation : Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. These include:

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound rjpn.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the precise connectivity and stereochemistry of the atoms in the molecule, which is crucial for identifying novel compounds rjpn.org.

Table 2: General Workflow for this compound Discovery and Isolation
StepTechniquePurposeCitation
1. ExtractionSolvent Extraction (e.g., Methanol, Ethanol)To obtain a crude extract from the plant material. mdpi.comsemanticscholar.org
2. FractionationColumn Chromatography (CC)To separate the crude extract into fractions of decreasing complexity. researchgate.netnih.gov
3. Monitoring & AnalysisThin-Layer Chromatography (TLC)To quickly analyze fractions and guide the purification process. researchgate.netresearchgate.net
4. PurificationHigh-Performance Liquid Chromatography (HPLC)To isolate the pure compound (this compound) from the enriched fraction. researchgate.netoup.com
5. IdentificationMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To determine the exact molecular structure of the isolated compound. rjpn.org

Biosynthesis and Metabolic Engineering of Withanolides

Overview of Withanolide Biosynthetic Pathways

The formation of withanolides is a complex process that begins with the production of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com These precursors are then utilized in the sterol biosynthetic pathway, which undergoes a critical branching to channel intermediates toward withanolide formation. nih.govfrontiersin.org

Plants utilize two distinct and autonomous pathways for the synthesis of the universal isoprenoid precursors, IPP and DMAPP: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comfrontiersin.orgresearchgate.net

Mevalonic Acid (MVA) Pathway : Located in the cytosol, the MVA pathway is a primary contributor to the biosynthesis of withanolides, providing a significant portion of the necessary isoprenoid units. researchgate.netresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgtandfonline.com This intermediate is then converted to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step. nih.govfrontiersin.org Subsequent phosphorylation and decarboxylation reactions lead to the formation of IPP. researchgate.net Studies suggest that the MVA pathway contributes approximately 75% of the carbon to withanolide biosynthesis. researchgate.net

Methylerythritol Phosphate (B84403) (MEP) Pathway : This pathway operates in the plastids and begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.govfrontiersin.org The resulting 1-deoxy-D-xylulose-5-phosphate (DXP) is then converted to MEP by DXP reductoisomerase (DXR). nih.govfrontiersin.org A series of further enzymatic steps transforms MEP into IPP and DMAPP. frontiersin.org The MEP pathway is estimated to contribute about 25-30% to the biosynthesis of withanolide precursors. nih.govresearchgate.net

The IPP and DMAPP generated from both pathways form a common pool that is utilized for the synthesis of a wide range of isoprenoids, including the triterpenoid (B12794562) backbone of withanolides. oup.com

The biosynthesis of withanolides diverges from the general phytosterol pathway at a critical branching point involving specific sterol intermediates. frontiersin.orgpnas.org After the initial formation of the C30 triterpenoid backbone through the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol (B190886), a series of modifications occur. nih.gov

A key intermediate in this pathway is 24-methylenecholesterol (B1664013) . oup.compnas.orgcapes.gov.br This molecule represents a crucial metabolic fork. It can either be directed towards the biosynthesis of brassinosteroids via campesterol (B1663852) or be channeled into the withanolide biosynthetic pathway. mdpi.comfrontiersin.org

The commitment to withanolide synthesis is marked by the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264) . pnas.orgpnas.orgcapes.gov.brnih.gov This isomerization reaction, which moves the double bond in the side chain, is a pivotal step that directs the metabolic flux towards the formation of the characteristic withanolide skeleton. pnas.orgmdpi.com 24-methyldesmosterol then serves as the precursor for the extensive oxidative modifications that lead to the vast diversity of withanolide structures. pnas.org

Key Enzymes and Genes Involved in Withanolide Biosynthesis

A pivotal enzyme in the withanolide biosynthetic pathway is Sterol Δ24-Isomerase (24ISO) . pnas.orgpnas.orgnih.gov This enzyme catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, which is considered the first committed step in withanolide biosynthesis. pnas.orgcapes.gov.brbiorxiv.org By catalyzing this specific reaction, 24ISO effectively diverts the metabolic flow from the general phytosterol pathway towards the production of withanolides. pnas.orgpnas.org The gene encoding 24ISO is a paralog of DWF1 and appears to have evolved through gene duplication events in the Solanoideae subfamily of plants, which includes withanolide-producing species. pnas.orgpnas.orgnih.gov The presence and activity of 24ISO are strongly correlated with the production of withanolides, highlighting its crucial role in pathway commitment. pnas.orgnih.gov

Several other enzymes play significant roles in the upstream and downstream steps of withanolide biosynthesis. The expression of their corresponding genes often correlates with withanolide accumulation. frontiersin.org

Enzyme Abbreviation Function Pathway Gene Expression Insights
3-hydroxy-3-methylglutaryl-CoA reductase HMGRCatalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step. nih.govfrontiersin.orgMevalonic Acid (MVA) PathwayHigher expression is often observed in tissues with high withanolide content and can be upregulated by stress conditions. frontiersin.orgresearchgate.net
Sterol Methyltransferase SMTInvolved in the methylation steps of sterol biosynthesis, leading to intermediates like 24-methylenecycloartenol. frontiersin.orgSterol PathwayIts expression is crucial for directing metabolites towards withanolide biosynthesis. frontiersin.orgnih.gov
Cycloartenol Synthase CASCatalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the first committed step in phytosterol and withanolide biosynthesis. nih.govfrontiersin.orgSterol PathwayOverexpression has been shown to enhance withanolide production. frontiersin.org Its expression is regulated by developmental stage and stress. consensus.appresearchgate.net
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXRCatalyzes the conversion of DXP to MEP, a key regulatory step. nih.govfrontiersin.orgMethylerythritol Phosphate (MEP) PathwayIts expression is vital for providing isoprenoid precursors and can be upregulated under stress conditions. frontiersin.orgresearchgate.net

Studies have shown that the expression of genes encoding these enzymes is often tissue-specific and can be influenced by developmental stages and environmental factors. frontiersin.orgnih.gov For instance, the expression of HMGR, SMT, CAS, and DXR has been found to be significantly higher during the reproductive phase of Withania somnifera compared to the vegetative phase, correlating with higher withanolide accumulation. frontiersin.org

Regulation of Withanolide Biosynthesis

The biosynthesis of withanolides is a tightly regulated process, influenced by a variety of internal and external factors. This regulation occurs at multiple levels, including transcriptional control and the modulation of enzyme activity, ensuring that the production of these secondary metabolites is coordinated with the plant's growth, development, and response to the environment. consensus.appnih.gov

Transcriptional regulation plays a key role in controlling the flow of metabolites through the withanolide biosynthetic pathway. Transcription factors, such as WsWRKY1, have been shown to directly regulate the expression of genes involved in both phytosterol and withanolide biosynthesis, including squalene (B77637) synthase (SQS). consensus.appnih.gov Overexpression of WsWRKY1 leads to increased withanolide production, while its silencing has the opposite effect. consensus.app This indicates a complex regulatory network where transcription factors can act as master switches to modulate the entire pathway.

Furthermore, the expression of biosynthetic genes is influenced by developmental cues and environmental stresses. frontiersin.orgconsensus.app For example, the accumulation of withanolides and the expression of related biosynthetic genes can be significantly enhanced by elicitors such as methyl jasmonate and salicylic (B10762653) acid. researchgate.net Abiotic stresses like heat, salt, and drought can also trigger the upregulation of key enzyme-encoding genes like CAS, SMT, DXR, and HMGR, leading to increased withanolide synthesis as a defense response. frontiersin.orgconsensus.appresearchgate.net This suggests that withanolide production is an adaptive mechanism that helps the plant cope with adverse conditions. The spatial and temporal expression patterns of biosynthetic genes also contribute to the differential accumulation of specific withanolides in various plant tissues, such as leaves and roots. tandfonline.comnih.gov

Biotechnological Approaches for Enhanced Withanolide Production

To address the increasing demand for withanolides, which often have low yields from natural plant sources, various biotechnological strategies are being explored. nih.govresearchgate.net These innovative methods aim to overcome the limitations of traditional cultivation and chemical synthesis, which can be complex and economically unviable. frontiersin.org

In vitro culture techniques have emerged as a promising alternative for the large-scale production of withanolides. frontiersin.org Among these, hairy root culture, induced by Agrobacterium rhizogenes, is particularly advantageous for its genetic stability and rapid growth in hormone-free media. academicjournals.orgresearchgate.net

Hairy root cultures of Withania somnifera have demonstrated the ability to produce a range of withanolides. frontiersin.orgresearchgate.net The production can be further enhanced through the optimization of culture conditions and the use of elicitors, which are compounds that stimulate the plant's defense responses and, consequently, the synthesis of secondary metabolites. researchgate.netnih.gov For instance, studies have shown that the application of elicitors like salicylic acid and methyl jasmonate can significantly increase the yield of major withanolides in hairy root cultures. nih.gov

Research has focused on optimizing various parameters to maximize withanolide production in hairy root cultures. Factors such as the type of explant used for transformation, the strain of Agrobacterium, and the co-cultivation period have been shown to influence the efficiency of hairy root induction. academicjournals.org For example, leaf explants infected with the R1000 strain of A. rhizogenes and co-cultured for five days have resulted in a high frequency of hairy root formation. academicjournals.org

The table below summarizes findings from various studies on the production of withanolides in W. somnifera hairy root cultures.

Culture Condition/ElicitorObserved Effect on Withanolide ProductionReference
Optimized transformation protocolHigher frequency (88%) of hairy root induction. academicjournals.org
Salicylic acid and methyl jasmonateIncreased production of major withanolides. nih.gov
35 days of cultureMaximum Withaferin A (6.17 mg g L-1 DW) and withanolide A (3.82 mg g L-1 DW) content. medcraveonline.com

Synthetic biology and metabolic engineering offer powerful tools to enhance the production of specific withanolides by manipulating their biosynthetic pathways. nih.govfrontiersin.org This involves the identification and characterization of key genes and enzymes involved in the pathway and their subsequent overexpression or downregulation to channel metabolic flux towards the desired compounds. frontiersin.orgtandfonline.com

The biosynthesis of withanolides involves both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the basic isoprene (B109036) building blocks. frontiersin.orgnih.gov Key enzymes in this pathway, such as squalene synthase (SQS) and cycloartenol synthase (CAS), have been targeted for genetic manipulation. tandfonline.comfrontiersin.org For instance, the overexpression of the squalene synthase gene in transgenic W. somnifera cell lines resulted in a significant increase in both squalene synthase activity (4-fold) and total withanolide content (2.5-fold) compared to non-transformed cells. tandfonline.comtandfonline.com

Recent advancements in genomics and transcriptomics have led to the identification of a conserved gene cluster for withanolide biosynthesis in Solanaceae plants. biorxiv.orgresearcher.life This discovery has paved the way for reconstituting parts of the withanolide biosynthetic pathway in heterologous hosts like yeast (Saccharomyces cerevisiae) and the model plant Nicotiana benthamiana. biorxiv.orgresearcher.life This approach allows for the production of specific withanolides and the elucidation of the functions of individual enzymes in the pathway. biorxiv.orgresearcher.life For example, the first three oxidative steps of withanolide biosynthesis, catalyzed by cytochrome P450 monooxygenases, have been successfully reconstituted, leading to the production of the aglycone of withanoside V. biorxiv.orgresearcher.life

The table below highlights key genes in the withanolide biosynthetic pathway that have been targeted for metabolic engineering.

GeneEnzymeRole in PathwayEffect of ManipulationReference
SQSSqualene SynthaseCatalyzes the dimerization of two molecules of farnesyl pyrophosphate to form squalene.Overexpression led to a 2.5-fold increase in withanolide content. tandfonline.comtandfonline.com
CASCycloartenol SynthaseCatalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, a key precursor for sterols and withanolides.Overexpression in hairy root culture enhanced withanolide production. frontiersin.org
24ISOSterol Δ24-isomeraseCatalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, a committing step in withanolide biosynthesis.Identification opens up the potential for elucidating the entire pathway. pnas.org

Molecular Mechanisms of Action of Withanolides in Preclinical Research

General Modulatory Effects on Cellular Processes

Preclinical investigations have demonstrated that withanolides exert a broad spectrum of effects on fundamental cellular activities. nih.gov These compounds have been shown to influence pathways involved in cell proliferation, programmed cell death (apoptosis), the formation of new blood vessels (angiogenesis), management of oxidative stress, maintenance of genomic stability, and cellular energy metabolism. nih.govresearchgate.net

Withanolides have been shown to interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. mdpi.com Research indicates that these compounds can regulate the cell cycle, a key process that governs cell division. mdpi.comthieme-connect.com

Specific withanolides have demonstrated the ability to arrest the cell cycle at different phases. For instance, Withaferin A has been reported to cause cell cycle arrest at the G2/M phase. thieme-connect.com This is correlated with a decrease in the levels of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25C (Cdc25C), which are necessary for the progression of the G2/M phase. thieme-connect.com In some cancer cell lines, withanolides have been found to downregulate the expression of target genes like cyclin D1, which plays a critical role in cell cycle progression. nih.gov

Table 1: Effects of Withanolides on Cell Proliferation Markers

CompoundCell LineEffectReference
Withaferin AAscites tumors (in vivo)Arrested cell cycle at G2/M phase thieme-connect.com
Withaferin AB-cell lymphomaReduced Cdc2 levels, leading to G2/M arrest thieme-connect.com
Novel WithanolidesNeuroblastoma (NB) cellsInhibited proliferation, shifted cell cycle nih.gov
Withanolide Acetate DerivativesNeuroblastoma (NB) cellsDose-dependent decrease in cyclin D1 expression nih.gov

A significant mechanism through which withanolides exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is crucial for eliminating damaged or unwanted cells and its deregulation is a hallmark of cancer.

Preclinical studies have shown that withanolides can trigger apoptosis through multiple pathways. plos.org One key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial dysfunction. thieme-connect.comconsensus.app This can activate signaling cascades, such as the JNK pathway, ultimately leading to apoptosis. thieme-connect.com

Furthermore, withanolides have been observed to modulate the expression of key proteins involved in the apoptotic process. For example, Withaferin A has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins results in the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical events in the execution of apoptosis. thieme-connect.commdpi.com In some instances, withanolides have been found to induce apoptosis in a dose-dependent manner, as demonstrated by Annexin (B1180172) V-FITC/PI dual staining in neuroblastoma cell lines. nih.gov

Table 2: Mechanisms of Apoptosis Induction by Withanolides

Compound/Withanolide TypeCell Line/ModelMechanism of ActionReference
Withaferin AGeneral cancer cellsROS generation, JNK activation, mitochondrial dysfunction thieme-connect.com
Withaferin ABreast cancer modelsDownregulation of Bcl-2, upregulation of Bax, caspase activation, PARP cleavage mdpi.com
Withanolide DLeukemia cells (myeloid and lymphoid)Augments ceramide accumulation, modulates JNK and p38MAPK phosphorylation nih.gov
Novel WithanolidesNeuroblastoma (NB) cellsDose-dependent increase in apoptotic cell death (Annexin V/PI staining) nih.gov
Withanolide CBreast cancer cellsInduces oxidative stress-mediated apoptosis consensus.appmdpi.com

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Preclinical research has identified the inhibition of angiogenesis as one of the key anti-cancer mechanisms of withanolides. nih.govnih.gov

Studies have shown that withanolides can suppress angiogenesis by targeting various molecular pathways. nih.gov A prominent mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govbiomedres.us For instance, Withanolide D and Withaferin A have been found to block NF-κB activity in human umbilical vein endothelial cells by preventing the degradation of its inhibitor, IκBα. nih.gov The inhibition of NF-κB, in turn, affects downstream targets that are crucial for angiogenesis, such as vascular endothelial growth factor (VEGF). nih.gov

Table 3: Research Findings on Angiogenesis Inhibition by Withanolides

WithanolideCell/Animal ModelKey FindingsReference
Withanone and Withaferin AMurine fibrosarcoma modelSignificantly suppressed subcutaneous and lung metastasis tumor growth. nih.gov
Withanolide D and Withaferin AHuman umbilical vein endothelial cellsInhibited angiogenesis by blocking NF-κB activity. nih.gov
Withaferin AGeneralInhibits angiogenesis by restricting the binding of the Sp-1 gene to the VEGF gene promoter. thieme-connect.com

Withanolides have been shown to modulate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.commedwinpublishers.com This modulation can have dual effects, contributing to both the therapeutic and potentially protective properties of these compounds.

In the context of cancer therapy, certain withanolides, such as Withaferin A and Withanolide C, can induce oxidative stress in cancer cells. consensus.appmdpi.com This leads to the generation of ROS, mitochondrial dysfunction, and ultimately, apoptosis. consensus.app This pro-oxidant activity appears to be selective, as cancer cells often have higher basal levels of ROS and are more vulnerable to further oxidative insults compared to normal cells. mdpi.com

Conversely, some withanolides and withanolide-rich extracts have demonstrated antioxidant properties. mdpi.comthieme-connect.com They can enhance the body's antioxidant defense mechanisms, for example, by modulating the levels of enzymes like superoxide (B77818) dismutase and catalase. tmrjournals.com This antioxidant activity may contribute to the neuroprotective and stress-resilient effects observed in some preclinical studies. mdpi.com

Table 4: Effects of Withanolides on Oxidative Stress Markers

Withanolide/ExtractCell/Animal ModelEffectReference
Withanolide CBreast cancer cellsTriggered ROS and mitochondrial superoxide (MitoSOX) production, glutathione (B108866) depletion. mdpi.com
Withaferin AMelanoma cellsInduces apoptosis through ROS-mediated mitochondrial pathways. mdpi.com
WithanoneReserpine-treated animalsDecreased lipid peroxidation, elevated superoxide dismutase and catalase. tmrjournals.com
Withanolide-rich root extractsEndotoxin-induced peritonitis mouse modelModulated liver antioxidant levels (glutathione peroxidase, superoxide dismutase). thieme-connect.com
Withanolide AModel organismsReduces oxidative stress by scavenging ROS. consensus.app

Genomic instability is a hallmark of cancer, characterized by an increased tendency for alterations in the genome. mpg.de Cells possess complex DNA damage response and repair pathways to maintain genomic integrity. nih.govous-research.no Preclinical studies have revealed that withanolides can influence these pathways, contributing to their anti-cancer effects.

Some withanolides have been shown to induce DNA damage in cancer cells. For example, Withanolide C was found to trigger the expression of γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG), which are markers of DNA damage, in breast cancer cells. mdpi.com This damage can overwhelm the cell's repair capacity and lead to apoptosis. consensus.appmdpi.com

Furthermore, certain withanolides can enhance the sensitivity of cancer cells to radiation therapy by inhibiting DNA damage repair pathways. Withanolide D has been shown to improve the radiosensitivity of various cancer cell lines by inhibiting the non-homologous end joining (NHEJ) repair pathway. nih.gov It was found to inhibit the activity of DNA-PKcs and ATM, two key kinases involved in the repair of DNA double-strand breaks. frontiersin.org

Table 5: Withanolide Effects on Genomic Instability and DNA Damage

CompoundCell Line/ModelEffectPathway/Marker AffectedReference
Withanolide CBreast cancer cellsTriggered DNA damageγH2AX, 8-oxodG mdpi.com
Withanolide DVarious cancer cell linesEnhanced radiosensitivityInhibition of Non-Homologous End Joining (NHEJ) repair pathway nih.gov
Withanolide DIrradiated cancer cellsInhibited DNA damage repairInhibition of DNA-PKcs and ATM kinases frontiersin.org
Withaferin AHuman cervical cancer cellsIncreased p53 levelsp53 pathway mdpi.com

The modulation of energy metabolism is an emerging area of interest in the study of withanolides' anti-cancer mechanisms. researchgate.net Cancer cells often exhibit altered metabolic pathways, such as the Warburg effect, to support their rapid proliferation.

Preclinical research suggests that withanolides can target key enzymes involved in cancer cell metabolism. researchgate.net For instance, certain withanolides isolated from tomatillo have been shown to inhibit mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in the tricarboxylic acid (TCA) cycle that is mutated in several cancers. researchgate.net Specifically, Physalin F demonstrated potent inhibitory activity against mutant IDH1. researchgate.net Another withanolide, Ixocarpalactone A, has been identified to target phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis, which is another important metabolic pathway for cancer cells. researchgate.net Furthermore, studies on herbal formulations containing withanolides have indicated that they can enhance mitochondrial bioenergetics by increasing glutamate (B1630785) levels and upregulating Coenzyme A (CoA). mdpi.com

Table 6: Impact of Withanolides on Energy Metabolism

Withanolide/FormulationTarget/ModelKey EffectReference
Physalin FMutant IDH1 enzymePotent inhibitory activity researchgate.net
Ixocarpalactone APHGDH enzymePotential targeting of serine biosynthesis pathway researchgate.net
Herbal formulation with withanolidesSH-SY5Y human neuroblastoma cellsEnhanced mitochondrial bioenergetics, increased glutamate and Coenzyme A levels mdpi.com

Cytoskeletal Alterations

There is currently a lack of specific preclinical research data on the effects of Withanolide S on cytoskeletal alterations. However, studies on other withanolides have indicated that this class of compounds can induce changes in the cellular cytoskeleton. mdpi.comfrontiersin.org For instance, some withanolides have been shown to cause destabilization of the cytoskeleton and alter its architecture. frontiersin.orgresearchgate.net One of the most studied withanolides, Withaferin A, has been found to induce actin microfilament aggregation by covalently binding to the adapter protein annexin II. nih.gov The potential for this compound to exert similar effects remains an area for future investigation.

Interactions with Specific Molecular Targets and Signaling Pathways

The broader withanolide class has been shown to interact with a multitude of signaling pathways that are crucial in various disease processes. mdpi.comnih.govtechnologynetworks.com These pathways are central to cellular processes such as inflammation, proliferation, and survival. The following sections detail the extent of current research on the specific interactions of this compound with these key signaling pathways.

Specific preclinical experimental studies detailing the direct effects of this compound on the Nuclear Factor Kappa-B (NF-κB) signaling pathway are not extensively available. The NF-κB family of transcription factors is a critical regulator of inflammatory and immune responses. nih.govmdpi.com In general, many withanolides have been identified as inhibitors of the NF-κB pathway. nih.govaacrjournals.orgresearchgate.net They have been shown to suppress the activation of NF-κB induced by various inflammatory stimuli. aacrjournals.org This inhibition can occur through mechanisms such as preventing the degradation of the inhibitory protein IκBα. aacrjournals.orgoncotarget.com

In the context of this compound, a molecular docking study has suggested a potential interaction with key enzymes in pathways related to neuroinflammation. researchgate.net This computational analysis indicated that this compound might have a favorable binding affinity for components that could influence NF-κB-related processes in Alzheimer's disease models, although these in silico predictions require validation through preclinical experimental studies. researchgate.net

There is a lack of specific preclinical data on the interaction between this compound and the PI3K/Akt/mTOR pathway. This signaling cascade is fundamental for regulating cell growth, proliferation, and survival. mdpi.comnih.gov Research on other withanolides has demonstrated potent inhibitory effects on this pathway. mdpi.comnih.govresearchgate.net For example, compounds such as Withametelin and Coagulansin A have been shown to decrease the activity of key kinases in this pathway, including PI3K, Akt, and mTOR, in acute myeloid leukemia cells. mdpi.comnih.gov These findings suggest a potential area of investigation for the therapeutic activities of this compound.

Currently, there are no specific preclinical studies that have investigated the effects of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT pathway is crucial for signaling from cytokine and growth factor receptors to the nucleus, playing a key role in immunity and inflammation. mdpi.combiomedres.us Certain withanolides, such as Physalin A, have been shown to exert their anti-tumor effects by suppressing JAK/STAT3 signaling. biomedres.us Other withanolides have also been demonstrated to inhibit STAT1 phosphorylation and nuclear translocation. mdpi.com Whether this compound possesses similar capabilities is yet to be determined through dedicated preclinical research.

Specific preclinical research on the direct modulation of the Activator Protein-1 (AP-1) transcription factor by this compound is not available. AP-1 is a transcription factor that plays a significant role in inflammatory responses and is implicated in various chronic diseases. nih.gov Studies on extracts containing a mixture of withanolides have shown inhibitory effects on AP-1. japsonline.com Furthermore, specific withanolides like Withanolide E and Withanolide J have been identified through in silico studies as having potential inhibitory action against the AP-1 factor. benthamdirect.com These findings highlight the potential for withanolides as a class to modulate this pathway, though specific experimental validation for this compound is required.

There is no direct preclinical experimental evidence concerning the interaction of this compound with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation, often by modulating the activity of proinflammatory transcription factors like NF-κB and AP-1. nih.govtechnologynetworks.com In silico predictions have suggested that withanolides as a class are likely to interact with PPARγ receptors. mdpi.com Additionally, other withanolides, such as withaferin A, have been shown in preclinical models to downregulate PPARγ expression. researchgate.netmdpi.com The specific relationship between this compound and PPARγ signaling remains to be elucidated by future research.

Nrf2 Pathway

Direct preclinical experimental studies detailing the interaction of this compound with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are not extensively available. However, computational analyses have suggested a potential link. A network analysis that included multiple withanolides identified NFE2L2, the gene encoding Nrf2, as a protein that is potentially modulated by these compounds, including this compound. researchgate.net This type of analysis points to a possible area for future experimental validation but does not constitute direct preclinical proof of mechanism. Other studies have noted the activation of the Nrf2 pathway by different withanolides, such as 4β-hydroxywithanolide E, or by general extracts of plants known to contain this compound, but these findings are not specific to this compound itself. core.ac.ukscience.gov

MAPK Pathway

Specific preclinical research investigating the direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is limited. Computational network analyses have suggested that withanolides, as a class of compounds that includes this compound, may act on pathways such as MAPK signaling. researchgate.net However, direct experimental evidence for this compound is lacking. For context, studies on other withanolides, such as physagulins, have shown they did not inhibit the phosphorylation of MAPK family proteins like ERK and JNK. researchgate.net Another study on withanolide metabolites found that they could inhibit pro-survival pathways including MAPK, but the specific compounds tested were withametelin and Coagulansin A, not this compound. iaph.in

Heat Shock Protein 90 (Hsp90) Inhibition

The scientific literature extensively documents the inhibition of Heat Shock Protein 90 (Hsp90) by certain withanolides, most notably Withaferin A. researchgate.netresearchgate.net This interaction is a key mechanism for the biological activity of Withaferin A. researchgate.net However, there is currently no direct preclinical evidence to indicate that this compound functions as an inhibitor of Hsp90. Molecular docking studies have been performed for this compound against other targets, but Hsp90 was not identified as a primary binding partner in the available research. chemfaces.com

Proteasome System Modulation

Modulation of the proteasome system is a known mechanism of action for some withanolides. Specifically, Withaferin A has been identified as a proteasomal inhibitor in preclinical studies. researchgate.netjddtonline.info This activity contributes to its effects in various cell models. At present, preclinical studies have not demonstrated that this compound modulates the proteasome system. This mechanism of action appears to be specific to other withanolides.

Cyclooxygenase-2 (COX-2) and iNOS Inhibition

Dopaminergic D2 Receptor Activity

Research on extracts from Withania somnifera, a plant from which this compound is isolated, has indicated effects on the dopaminergic system. researchgate.net Specifically, studies have shown that administration of W. somnifera extract can lead to an increase in the number of dopaminergic D2 receptors in the striatum in animal models of Parkinsonism. researchgate.netresearchgate.net This suggests a potential neuroprotective mechanism. researchgate.net However, this activity is attributed to the complex mixture of phytochemicals within the extract, and there is no direct preclinical evidence to specifically assign modulation of the dopaminergic D2 receptor to this compound itself.

N-methyl-D-aspartate (NMDA) Receptor Modulation

Several studies have explored the effects of Withania somnifera extracts and its constituent withanolides on the N-methyl-D-aspartate (NMDA) receptor. Research has shown that Withanolide A, a different compound, can reduce the expression of the NMDA receptor. researchgate.netnih.gov Similarly, extracts of W. somnifera have been found to restore NMDA receptor function in animal models. semanticscholar.org Despite this compound being a known constituent of W. somnifera, there are no specific preclinical studies in the reviewed literature that demonstrate or investigate the modulation of the NMDA receptor by this compound.

Summary of Findings for this compound

The following table summarizes the available preclinical research findings for this compound concerning the specified molecular pathways.

PathwayDirect Preclinical Evidence for this compoundIndirect or Computational EvidenceKey Findings for Other Withanolides
Nrf2 Pathway Not AvailableComputational network analysis suggests Nrf2 as a potential target. researchgate.net4β-hydroxywithanolide E activates Nrf2. science.gov
MAPK Pathway Not AvailableComputational network analysis suggests a possible role. researchgate.netWithametelin and Coagulansin A inhibit the MAPK pathway. iaph.in
Hsp90 Inhibition Not AvailableNone FoundWithaferin A is a known Hsp90 inhibitor. researchgate.netresearchgate.net
Proteasome Modulation Not AvailableNone FoundWithaferin A is a known proteasome inhibitor. researchgate.netjddtonline.info
COX-2/iNOS Inhibition Not AvailableExtracts containing this compound show inhibitory activity. science.govresearchgate.netPhysagulins inhibit COX-2 and iNOS. researchgate.net
Dopaminergic D2 Receptor Not AvailableExtracts containing this compound increase D2 receptor numbers. researchgate.netresearchgate.netActivity attributed to general plant extract. researchgate.net
NMDA Receptor Not AvailableNone FoundWithanolide A reduces NMDA receptor expression. researchgate.netnih.gov

Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) in preclinical, in vitro studies. Research focusing on the chemical constituents of the Egyptian Withania somnifera plant isolated this compound from its leaves and evaluated its enzymatic inhibition capabilities. longdom.orgscielo.org.mxscielo.org.mx The compound demonstrated strong inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. longdom.orglongdom.org

In one study, this compound, isolated from the leaf extract of the plant, exhibited a noteworthy in vitro acetylcholinesterase (AChE) inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 0.00035 μM. longdom.orgscielo.org.mx This potent activity has led researchers to suggest that this compound could be an interesting drug candidate for further investigation in the context of Alzheimer's disease, where AChE inhibition is a key therapeutic strategy. longdom.orglongdom.orgresearchgate.net Molecular docking studies were also conducted to understand the interaction between this compound and the active site of the AChE enzyme, providing a model for its inhibitory mechanism. longdom.orglongdom.org

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

Compound Enzyme Target IC50 Value (µM) Source

Notch-1 Pathway

Currently, there is no specific preclinical research available that details the direct effects of this compound on the Notch-1 signaling pathway. While other withanolides, such as Withaferin A, have been studied for their inhibitory effects on this pathway in cancer cells, similar investigations focused solely on this compound have not been reported in the available scientific literature. researchgate.net

SARS-CoV-2 Main Protease (Mpro) Inhibition (In silico/preclinical studies)

In the search for potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19, this compound has been evaluated in silico for its ability to target the main protease (Mpro). Mpro, also known as 3CLpro, is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.

A molecular docking study screened numerous phytochemicals from Withania somnifera to assess their binding potential to the SARS-CoV-2 Mpro protein. In this computational analysis, this compound demonstrated a notable binding energy of -7.51 kcal/mol. nih.gov The study further identified the specific amino acid residues within the Mpro active site with which this compound is predicted to interact. These interactions include hydrogen bonding and hydrophobic contacts with residues such as His41, Met49, Gly143, Cys145, Met165, Glu166, Pro168, Arg188, Gln189, and Thr190. nih.gov These in silico findings suggest that this compound may act as an inhibitor of this key viral enzyme, though this has yet to be confirmed in preclinical or clinical studies.

Table 2: In Silico Docking of this compound against SARS-CoV-2 Mpro

Compound Viral Target Binding Energy (kcal/mol) Interacting Amino Acid Residues Source

Structure Activity Relationship Sar Studies of Withanolides

Identification of Essential Structural Motifs for Biological Activity (General Withanolide Findings)

Research on a wide range of withanolides has pinpointed several parts of their complex steroidal structure as being essential for bioactivity. researchgate.netnih.gov These insights are foundational to understanding how these compounds function at a molecular level.

Significance of Ring A Functionality (e.g., Δ²-1-oxo-)

Across numerous studies, the presence of an α,β-unsaturated ketone system in Ring A, specifically the Δ²-1-oxo- functionality, is consistently identified as a critical feature for cytotoxicity. researchgate.netscispace.comacs.org This electrophilic site is believed to react with nucleophilic residues, such as cysteine, on various target proteins, thereby modulating their function. researchgate.net The absence or modification of this enone system often leads to a significant reduction or complete loss of antiproliferative activity. researchgate.net For instance, the reduction of the double bond in Ring A of Withaferin A results in a marked decrease in its biological potency. researchgate.net

Role of Ring B Modifications (e.g., 5β,6β-epoxy, 5α-chloro-6β-hydroxy)

Modifications in Ring B are also pivotal in determining the biological profile of a withanolide. The 5β,6β-epoxy group is a hallmark of many highly active withanolides, including Withaferin A. nih.govtaylorandfrancis.comacs.org This strained epoxide ring is another key electrophilic center that can engage in covalent interactions with cellular targets. nih.gov Studies have shown that the stereochemistry of this epoxide is crucial, with the β-orientation generally conferring higher activity. nih.gov Its replacement or cleavage often results in diminished cytotoxicity. nih.govnih.gov Another important modification is the 5α-chloro-6β-hydroxy group, which has also been associated with potent antiproliferative effects. researchgate.net

Impact of Specific Substituent Modifications on Activity (General Withanolide Findings)

Hydroxyl and Acetyl Group Positions

The placement of hydroxyl (-OH) and acetyl (-OAc) groups on the withanolide scaffold can significantly modulate potency and selectivity. For example, a hydroxyl group at C-4 in Ring A has been shown to enhance the activity of some withanolides in inhibiting heat shock protein 90 (Hsp90). taylorandfrancis.comacs.org Conversely, the introduction of hydroxyl groups at other positions, such as C-12, can sometimes decrease cytotoxicity. nih.gov

Acetylation of hydroxyl groups is a common modification that can also impact activity. Acetylation at the C-27 hydroxyl group has been found to enhance heat-shock-inducing activity without necessarily increasing cytotoxicity, suggesting a way to selectively modify the biological profile. medchemexpress.comwikipedia.org In general, acetylation can increase the lipophilicity of the compound, which may affect its cellular uptake and interaction with targets. medchemexpress.com

Stereochemical Considerations

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a withanolide's biological function. The specific spatial orientation of the various rings and substituents dictates how the molecule fits into the binding pockets of its protein targets. For instance, the stereochemistry at C-22 in the lactone ring and at various chiral centers throughout the steroid nucleus is crucial. nih.govanimal-reproduction.org Even subtle changes in stereochemistry can lead to drastic differences in biological activity, highlighting the highly specific nature of the interactions between withanolides and their cellular partners.

While these general SAR principles for the withanolide class are well-established, specific studies on Withanolide S are required to confirm its mechanism of action and to understand the precise contribution of its unique substitution pattern to its reported cytotoxic effects.

Differential SAR for Distinct Biological Activities (e.g., Cytotoxicity vs. Heat Shock Induction)

The structure-activity relationship (SAR) of withanolides often reveals that minor structural modifications can lead to significant changes in biological activity. However, detailed comparative studies focusing on the differential effects of this compound on cytotoxicity versus heat shock induction are not extensively documented in the current scientific literature.

This compound has been identified as a cytotoxic compound, a property that plants may use as a defense mechanism. vulcanchem.com Its presence has been noted in studies evaluating the cytotoxic potential of plant extracts. japsonline.comresearchgate.net For instance, a study on Physalis cinerascens isolated this compound and its derivative, 24,25-dihydrothis compound, and evaluated their cytotoxic activities. researchgate.net

In contrast, specific research detailing the heat shock-inducing activity of this compound is limited. While the heat shock response is a known mechanism for other withanolides like Withaferin A, which can be selectively enhanced through structural modifications, similar dedicated studies for this compound are not available in the reviewed literature. researchgate.netexlibrisgroup.comnih.govacs.org General studies on Withania somnifera extracts have noted a reduction in the expression of heat shock protein 70 (HSP-70), but this finding is broad and not specific to this compound. iaph.in Therefore, a direct comparison of the structural features of this compound that govern cytotoxicity versus those that might influence heat shock induction cannot be definitively made at this time.

Computational and Predictive Models for SAR Analysis (e.g., In Silico Approaches)

In recent years, computational and predictive models have become crucial tools for analyzing the structure-activity relationships of natural products, including this compound. These in silico approaches provide insights into the potential biological targets and pharmacokinetic properties of compounds before extensive laboratory testing.

Several molecular docking studies have been performed to predict the interaction of this compound with various protein targets. A notable area of investigation is its potential role in managing Alzheimer's disease. Molecular docking simulations have been used to model the interaction between this compound and acetylcholinesterase (AChE), a key enzyme in the disease's pathology. longdom.orgresearchgate.net These studies have shown that this compound can bind favorably within the active site of AChE, suggesting a potential inhibitory effect. longdom.orgresearchgate.net It has also been included in broader in silico screenings of phytochemicals from Withania somnifera against Alzheimer's-related protein targets. bio-conferences.org

The antiviral potential of this compound has also been explored using computational methods. In one study, molecular docking was used to assess its binding affinity to the viral protein 1 (VP1) of the infectious bursal disease virus. The results indicated that this compound exhibited a significantly favorable binding free energy, suggesting it could interfere with viral replication processes. cabidigitallibrary.org

Furthermore, this compound was included in an in silico screening of bioactive compounds from Withania coagulans as potential inhibitors of HMG-CoA reductase, a target for cholesterol-lowering drugs. acs.orgnih.gov Although it was ultimately excluded from the final analysis in that particular study based on specific filtering criteria, its initial consideration highlights the utility of computational models in rapidly assessing the potential of natural compounds against a wide range of biological targets. acs.orgnih.gov

These computational studies are instrumental in building a predictive understanding of the bioactivity of this compound, guiding further experimental validation.

Interactive Data Table: In Silico Studies on this compound

Target ProteinDisease/Area of StudyComputational MethodKey FindingReference(s)
Acetylcholinesterase (AChE)Alzheimer's DiseaseMolecular DockingShowed strong inhibitory activity and favorable binding to the enzyme's catalytic site. longdom.orgresearchgate.netbio-conferences.org
Viral Protein 1 (VP1)Infectious Bursal Disease VirusMolecular DockingExhibited significantly favorable binding free energy, suggesting potential as a viral replication inhibitor. cabidigitallibrary.org
HMG-CoA ReductaseHypercholesterolemiaMolecular DockingIncluded in initial screening as a potential inhibitor. acs.orgnih.gov

Extraction, Isolation, and Analytical Characterization Methodologies

Advanced Extraction Techniques for Withanolides from Plant Matrix

The initial and most critical step in studying withanolides is their effective extraction from the plant material. nih.gov The choice of extraction technique significantly influences the yield and purity of the target compounds. acs.org Both conventional and modern extraction methods are utilized, each with distinct advantages and disadvantages.

Solvent-Based Extraction Optimization

Traditional solvent-based extraction methods, such as maceration and Soxhlet extraction, have long been used for obtaining withanolides. innovareacademics.inacs.org The selection of the solvent system is paramount for maximizing the extraction yield. Various organic solvents like hexane (B92381), chloroform, ethanol (B145695), and methanol (B129727) have been traditionally employed. extractionmagazine.com

Table 1: Comparison of Solvent Systems for Withanolide Extraction

Solvent/Solvent MixtureTarget CompoundsKey FindingReference
Methanol-Water (1:1)Withaferin AMost effective solvent for withaferin A extraction. thieme-connect.com
Aqueous Alcoholic (50:50 v/v)Withaferin A, 12-deoxywithastromonolide, Withanolide AMaximum overall extract yield. nih.gov
Aqueous Alcoholic (70:30 v/v)Withaferin A, 12-deoxywithastromonolide, Withanolide AMaximum total withanolide content. oup.com
Ethyl AcetateWithaferin A, 12-deoxywithastromonolide, Withanolide AYielded the highest concentration of the three withanolides among organic solvents. nih.gov
MethanolWithanolidesMaximum extract yield among organic solvents (hexane, chloroform, methanol). oup.com

Modern Assisted Extraction Methods

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern assisted extraction techniques have been developed. innovareacademics.in These include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Subcritical Water Extraction (SWE).

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which accelerates the transfer of target compounds from the plant matrix into the solvent. plantextractwholesale.com This method significantly reduces extraction time, often from hours to minutes. innovareacademics.inresearchgate.net For the extraction of withanolides from Iochroma gesnerioides, optimal conditions were found to be using powdered plant material, pre-moistened with water, and extracted with methanol for just 40 seconds at 25 W. nih.govsci-hub.se Another study on Withania somnifera roots demonstrated that MAE for 4 minutes drastically reduced extraction time compared to the 14 hours required for Soxhlet extraction. innovareacademics.inresearchgate.net

Ultrasound-Assisted Extraction (UAE) , also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing the release and diffusion of intracellular compounds. acs.org A study optimizing UAE for withanolides from Tubocapsicum anomalum stems determined the best conditions to be a 20:1 liquid-to-solid ratio, 70% ethanol as the solvent, an ultrasonic power of 250 W, an extraction time of 40 minutes, and a temperature of 50°C. researchgate.netnih.gov These optimized conditions significantly improved the extraction rate compared to traditional methods. researchgate.netnih.gov

Subcritical Water Extraction (SWE) is an environmentally friendly technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. extractionmagazine.comnih.gov By altering the temperature, the polarity of water can be modified to be similar to that of organic solvents like methanol and ethanol. A study on Withania somnifera showed that SWE was effective for extracting withanosides and withanolides, with the highest extraction yield (65.6%) achieved at 200°C for 30 minutes. extractionmagazine.comnih.gov

Comparison of Extraction Efficiencies and Yields for Various Withanolides

Direct comparisons of different extraction methods consistently highlight the superiority of modern techniques over conventional ones in terms of efficiency and yield.

In a comparison between conventional solvent extraction, MAE, and UAE, the total withanolide yield was found to be highest with UAE (8.66 µg/mg), followed by MAE (5.73 µg/mg), and then the conventional method (4.79 µg/mg). nih.govacs.org This demonstrates the enhanced efficiency of modern assisted techniques.

Table 2: Comparison of Extraction Method Efficiencies

Extraction MethodPlant SourceKey Findings on Efficiency and YieldReference
Subcritical Water Extraction (SWE)Withania somniferaHigher concentration of withanolides compared to MAE, Soxhlet, and maceration. Highest yield: 65.6%. extractionmagazine.comnih.gov
Microwave-Assisted Extraction (MAE)Withania somniferaSignificantly higher recoveries and shorter extraction time (4 min vs. 14 h for Soxhlet). innovareacademics.inresearchgate.net
Ultrasound-Assisted Extraction (UAE)Tubocapsicum anomalumSignificantly increased extraction rates. Optimal yield for tubocapsenolide A (2.87 ± 0.12 mg/g) and tubocapsanolide A (1.18 ± 0.05 mg/g). researchgate.netnih.gov
UAE vs. MAE vs. ConventionalWithania somniferaTotal withanolide yield: UAE (8.66 µg/mg) > MAE (5.73 µg/mg) > Conventional (4.79 µg/mg). nih.govacs.org

Chromatographic and Spectroscopic Methods for Analysis and Quantification

Following extraction, accurate identification and quantification of specific withanolides, such as Withanolide S, are essential. This is primarily achieved through advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of withanolide analysis. akjournals.comwaters.com These techniques separate complex mixtures of compounds, allowing for their individual quantification. Reversed-phase (RP) chromatography is the most common mode used for this purpose. akjournals.com

Various detectors can be coupled with HPLC/UHPLC systems, with Photodiode Array (PDA) and Ultraviolet (UV) detectors being widely used. nih.gov These detectors measure the absorbance of the compounds as they elute from the chromatography column. A validated RP-HPLC method with a PDA detector was successfully developed for the simultaneous determination of three anti-proliferative withanolides in Physalis longifolia. nih.gov Similarly, a UHPLC-PDA method was developed and validated for the simultaneous quantification of 11 withanosides and withanolides in Withania somnifera, demonstrating good separation and precision. researchgate.netacs.orgnih.gov The validation of these methods is performed according to ICH guidelines to ensure accuracy, precision, and linearity. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For even greater sensitivity and selectivity, Liquid Chromatography is often coupled with tandem Mass Spectrometry (LC-MS/MS). mdpi.com This hyphenated technique allows for not only the quantification of known withanolides but also the identification of new or unknown compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov

A UPLC-MS/MS method was used to identify and quantify 85 withanolides from various parts of Datura metel. mdpi.comnih.govresearchgate.net The Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is particularly powerful for accurate quantification of target analytes in complex matrices. frontiersin.org This approach has been successfully used to quantify seven major withanolides, showcasing its superior sensitivity and specificity compared to LC-UV methods. nih.gov The combination of retention time and specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of compounds like this compound. frontiersin.orgnih.gov

Table 3: Analytical Methods for Withanolide Characterization

Analytical TechniqueDetectorApplicationKey FeaturesReference
RP-HPLCPDA/UVSimultaneous determination of multiple withanolides.Robust, high selectivity, accurate, and precise. Good for routine analysis. nih.govakjournals.com
UHPLCPDASimultaneous quantification of 11 withanosides and withanolides.Faster analysis, better resolution, and higher sensitivity than HPLC. researchgate.netacs.orgnih.gov
UPLC-MS/MSQ-TOF, Q-TRAPIdentification and quantification of 85 withanolides in Datura metel.High sensitivity and selectivity, enables structural characterization. mdpi.comnih.govresearchgate.net
LC-MS/MSTriple QuadrupoleQuantification of withanolides in plasma and plant extracts.MRM mode provides high accuracy and specificity for target quantification. mdpi.comfrontiersin.orgnih.gov

Method Validation and Quality Control (e.g., ICH Guidelines)

The validation of analytical methods is a critical requirement for the quality control of withanolides, including this compound, ensuring the reliability, consistency, and accuracy of results. Method validation is performed in accordance with the International Conference on Harmonization (ICH) guidelines (Q2R1), which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. acs.orgnih.gov These guidelines are applied to various analytical techniques used for withanolide quantification, such as High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC). acs.orgscispace.comqtanalytics.inakjournals.com

A sensitive and reliable HPTLC method was specifically developed for the routine analysis and quality control of this compound in Withania somnifera. researchgate.net This method found the highest accumulation of this compound in the leaves (0.21% w/w) and was used to optimize extraction parameters. researchgate.net

Key parameters evaluated during method validation for withanolides include:

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For withanolides, calibration curves are typically constructed by plotting peak area against a range of known concentrations. Studies consistently show excellent linearity, with correlation coefficients (r²) greater than 0.99 for withanolides across specified concentration ranges. acs.orgscispace.cominformaticsjournals.co.in For instance, one UHPLC method demonstrated linearity for 11 withanosides and withanolides with r² > 0.99. nih.gov

Accuracy: Accuracy is determined by recovery studies, often by adding known amounts of a standard (spiking) to a pre-analyzed sample and calculating the percentage of the analyte recovered. For withanolide analysis, recovery rates are typically high, often falling within the 95-102% range, indicating the accuracy of the method. scispace.cominformaticsjournals.co.in

Precision: Precision is assessed at two levels:

Repeatability (Intra-day precision): This measures the precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. For withanolide analysis, precision is expressed as the Relative Standard Deviation (%RSD), with values typically below 2% for intra-day and inter-day precision, which is within acceptable limits set by ICH guidelines. informaticsjournals.co.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. qtanalytics.in For a UHPLC-PDA method analyzing 11 withanolides, the LOD was in the range of 0.213–0.362 µg/mL, and the LOQ was between 0.646–1.098 µg/mL. nih.gov

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This provides an indication of its reliability during normal usage. scispace.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In chromatographic methods, this is often demonstrated by the resolution of the analyte peak from other peaks and by comparing the analyte's UV spectrum with that of a reference standard. nih.gov

Table 1: Example of Method Validation Data for Withanolide Analysis via UHPLC-PDA

Validation ParameterFinding / Typical ValueReference
Linearity (r²)> 0.99 nih.gov
LOD0.213–0.362 µg/mL nih.gov
LOQ0.646–1.098 µg/mL nih.gov
Accuracy (Relative Error)0.01–0.76% nih.gov
Precision (RSD)<5.0% nih.gov

Derivatization Strategies for Withanolide Research

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key strategy in withanolide research. researchgate.netmdpi.com It is employed to create semi-synthetic analogues for exploring structure-activity relationships (SAR) and to study naturally occurring derivatives like glycosides, which can have distinct biological profiles compared to their parent aglycones. acs.orgmdpi.com

Semi-synthetic Derivatives and their Biological Evaluation

Semi-synthesis involves the chemical modification of naturally isolated withanolides to produce novel derivatives. This approach allows researchers to investigate how specific functional groups on the withanolide scaffold contribute to biological activity, potentially leading to the development of analogues with enhanced potency or improved pharmacological properties. researchgate.netrsc.org

Key derivatization strategies and their outcomes include:

Esterification and Acylation: The hydroxyl groups present on the withanolide structure, particularly at positions C-4, C-19, and C-27, are common targets for esterification. mdpi.com Acetylation of withalongolide A, for example, resulted in semi-synthetic analogues that were significantly more cytotoxic against head and neck squamous cell carcinoma cell lines than the parent compound. researchgate.net Similarly, acylated derivatives of other withanolides exhibited potent cytotoxic activity, with IC₅₀ values less than 1 µM against several cancer cell lines, demonstrating an enhancement of the activity profile. mdpi.com

Silylation and Benzoylation: The introduction of bulky groups through silylation or benzoylation has also been shown to enhance biological activity. The benzoylation of a 4-hydroxyl group in one withanolide increased its cytotoxicity by three- to seven-fold. researchgate.net These modifications highlight the importance of specific structural features for the antiproliferative effects of withanolides.

Modifications for Structure-Activity Relationship (SAR) Studies: In-depth SAR studies have been conducted by creating a library of derivatives from a parent withanolide. For example, 15 semi-synthetic derivatives of Withanolide A were created to better understand its neuritogenic properties, revealing which parts of the molecule are essential for promoting neurite outgrowth. rsc.org Other studies have prepared derivatives of jaborosalactone 38 to evaluate their antiproliferative activity against various human tumor cell lines. nih.gov These investigations are crucial for identifying the pharmacophore of the withanolide skeleton and for designing future therapeutic agents. researchgate.netnih.gov

Table 2: Examples of Semi-synthetic Withanolide Derivatives and Their Evaluated Biological Activity

Parent WithanolideModification StrategyResulting DerivativeEvaluated Biological ActivityReference
Withalongolide AAcetylationAcetylated analoguesEnhanced cytotoxicity against cancer cells researchgate.net
Withanolide AVarious A-ring modifications15 new derivativesNeurite outgrowth activity rsc.org
Withaferin ADerivatizationSemi-synthetic derivativesAntibacterial activity nih.gov
Generic WithanolideBenzoylation of 4-OH group4-bromobenzoyl derivative3 to 7-fold increase in cytotoxicity researchgate.net

Glycosidic Derivatives (Withanosides)

Withanosides are naturally occurring withanolide glycosides, where one or more sugar molecules are attached to the C-28 steroidal lactone core (the aglycone). nih.govsemanticscholar.org These compounds are a significant class of withanolide derivatives found in Withania somnifera and contribute to its medicinal properties. mdpi.com The sugar moiety is typically a β-D-glucopyranose, and it can be attached at various positions, such as C-3 or C-27 of the aglycone. semanticscholar.org The biosynthesis of withanosides from withanolides is catalyzed by enzymes known as glycosyltransferases (GTs). biorxiv.org

Key characteristics and findings related to withanosides include:

Structural Diversity: A number of withanosides have been isolated and characterized, including withanosides I through XI. nih.govresearchgate.net More recently, novel structures such as withanoside XII have been identified. mdpi.com The structural elucidation of these complex molecules relies on extensive spectroscopic analysis (NMR, MS) and sometimes enzymatic hydrolysis to separate the aglycone from the sugar units. mdpi.com

Biological Activities: Withanosides exhibit a wide range of biological activities, which can differ from their corresponding aglycones. They have been reported to possess neuroprotective, anti-stress, anti-Alzheimer's, antiviral, and antioxidant properties. nih.govsemanticscholar.orgmdpi.com For instance, withanoside IV and withanoside VI have demonstrated significant neurite outgrowth activity. jst.go.jp In one study, isolated withanolide glycosides showed significant antioxidant activity in an ABTS radical scavenging assay. nih.gov

Pharmacokinetics and Bioavailability: The glycosidic moiety can influence the pharmacokinetic properties of the parent withanolide. While some glycosidic compounds are hydrolyzed in the gastrointestinal tract to release the aglycone for absorption, studies have shown that withanosides like withanoside IV can be detected in plasma, indicating at least partial absorption in their intact form. mdpi.com The presence of the sugar can affect how the compound is absorbed, distributed, and metabolized in the body.

Preclinical Research Models and Methodological Approaches

In Vitro Cell Line Studies

In vitro studies using cultured cell lines are fundamental in preclinical research to elucidate the cellular and molecular mechanisms of a compound. Various cell line models have been employed to investigate the biological effects of withanolides.

Withanolides have demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, suggesting broad potential as anticancer agents.

Melanoma: In a study involving the human melanoma A375 cell line, a withanolide designated as S5, isolated from Physalis pubescens L., showed a significant growth inhibitory effect. mdpi.com The half-maximal inhibitory concentration (IC50) for S5 on A375 cells was determined to be 36.88 μM after 24 hours of treatment. mdpi.com Another study on B16F1 murine melanoma cells found that a standardized root extract of Withania somnifera (Viwithan), containing 5% withanolides, had a potent cytotoxic effect with an IC50 value of 220 μg/ml after 24 hours. phcog.com

Head and Neck Squamous Cell Carcinomas (HNSCC): Withanolides extracted from Datura wrightii displayed significant antiproliferative activity against head and neck squamous cell carcinoma (MDA-1986) cell lines, with IC50 values ranging from 0.56 to 5.6 μM. consensus.app Similarly, withaferin A, a prominent withanolide, has been shown to reduce cell viability in several HNSCC cell lines, including MDA1986, JMAR, UM-SCC-2, and JHU011, with IC50 values between 0.5 and 2.2 μM. nih.govscilit.comku.edu Root extracts of Withania somnifera also exhibited strong cytotoxicity against oral squamous cell carcinoma cell lines, such as Ca9-22. nih.gov

Breast Cancer: The anti-proliferative activity of 22 different withanolides was tested against a panel of human breast cancer cell lines (T-47D, MCF-7, MCF7/BUS, MDA-MB-231, and SK-Br-3). The most active compound demonstrated GI50 (concentration for 50% growth inhibition) values in the range of 0.16-0.71 µM. conicet.gov.ar Some withanolides showed selective activity against estrogen-receptor-positive cell lines. conicet.gov.ar Other studies have also confirmed the cytotoxic effects of withanolides on breast cancer cells, including the MCF-7 and MDA-MB-231 lines. imrpress.comresearchgate.net

Ovarian and Colon Cancer: Withaferin A has been reported to have antineoplastic activity in ovarian cancer cell lines. biomedres.us For colorectal cancer, withanolides have been shown to modulate apoptosis and autophagy in various cell lines, including Caco-2, SW480, HT-29, SW-620, and HCT-116. researchgate.netmdpi.comaacrjournals.orgnih.gov IC50 values for withaferin A and its derivatives in colon cancer cell lines were found to be as low as 30-100nM. aacrjournals.org

Pancreatic Cancer: Withanolides have been tested for cytotoxicity against the PANC-1 human pancreatic cancer cell line. mdpi.com

Leukemic Cell Lines: Withanolides have shown potent anti-proliferative and pro-apoptotic activities against acute myeloid leukemia (AML) cell models. nih.gov Studies on human T-lymphoblastoid cell lines also demonstrated the cytotoxic and cytostatic potential of Withania somnifera extracts. mdpi.com Furthermore, cytotoxic activity has been observed against the HL-60 leukemia cell line. mdpi.comresearchgate.net

Table 1: In Vitro Anticancer Activity of Withanolides in Various Cell Lines

Cancer Type Cell Line(s) Compound/Extract Key Findings
Melanoma A375 Withanolide S5 IC50 of 36.88 μM after 24h. mdpi.com
Melanoma B16F1 Withania somnifera extract IC50 of 220 μg/ml after 24h. phcog.com
Head and Neck MDA-1986, JMAR, UM-SCC-2, JHU011 Withaferin A IC50 values ranging from 0.5 to 2.2 μM. nih.govscilit.comku.edu
Head and Neck Ca9-22 Withania somnifera root extract Strong cytotoxicity observed. nih.gov
Breast T-47D, MCF-7, MDA-MB-231, SK-Br-3 Various withanolides GI50 values as low as 0.16-0.71 µM. conicet.gov.ar
Colon Caco-2, HT-29, HCT-116 Withaferin A and derivatives IC50 values as low as 30-100nM. aacrjournals.org

The immunomodulatory properties of withanolides have been investigated using various immune cell models.

Macrophages: Withanolides have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells, with IC50 values for some compounds being as low as 1.9 μM. mdpi.com In studies using BV-2 and primary microglial cells, withaferin A prevented STAT1 phosphorylation and nuclear translocation, which in turn inhibited the expression of inflammatory mediators. nih.gov Furthermore, withanolides have been observed to activate murine macrophages, enhance phagocytosis, and increase the activity of lysosomal enzymes. rjptonline.org

Lymphocytes: Certain withanolides have demonstrated immunosuppressive effects by inhibiting the proliferation of stimulated T and B-cell lymphocytes. nih.gov Specifically, withaferin A has been shown to affect both B and T lymphocytes. frontiersin.org Conversely, some extracts from Withania somnifera have been found to shift the immune response towards Th-1 polarization and recover depleted T-cells in stress models. nih.gov

The potential neuro-regenerative effects of withanolides have been explored in neuroblastoma cell lines.

Neuroblastoma Cell Lines: Water extracts of Withania somnifera have been shown to have cytotoxic effects on human neuroblastoma cell lines at higher concentrations, while at lower concentrations, they induced a differentiated morphology with neurite-like projections. nih.gov

Neurite Outgrowth Assays: In human neuroblastoma SH-SY5Y cells, withanolide A, withanoside IV, and withanoside VI were found to significantly promote neurite outgrowth. mdpi.comresearchgate.net Further studies in SH-SY5Y cells have investigated the mechanisms behind withanolide-induced neurite outgrowth, suggesting it may be mediated through pathways related to the glucocorticoid receptor. uzh.chnih.gov

Beyond specific disease models, other cell lines have been used to investigate the fundamental mechanisms of action of withanolides. For instance, non-malignant human cell lines like MRC5 have been used as controls in cytotoxicity studies to assess the selectivity of withanolides for cancer cells. nih.gov

In Vivo Non-Human Animal Models

To complement in vitro findings, the effects of withanolides have been studied in various non-human animal models of disease.

Rodent models are instrumental in evaluating the systemic effects and therapeutic potential of compounds in a living organism.

Cancer: In a xenograft mouse model of melanoma, a withanolide compound, Physapubenolide (PB), was shown to inhibit tumor growth. bohrium.com In another study, athymic nude mice with HT-29 human colon cancer xenografts were treated with withanolides, which resulted in the modulation of key cancer-related signaling pathways. aacrjournals.org Furthermore, withaferin A, when combined with radiation, has been shown to synergistically increase the response of mouse melanoma and fibrosarcoma. frontiersin.org

Neurodegenerative Disorders: In a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), total withanolides from Datura stramonium were found to ameliorate cognitive impairment. nih.gov The treatment also reduced the activation of microglia and amyloid-beta deposits in the brains of these mice. nih.gov Other studies in rodent models of Alzheimer's and Parkinson's disease have also suggested neuroprotective effects of Withania somnifera extracts and their constituent withanolides. sci-hub.se

Inflammatory Conditions: In a mouse model of endotoxin-induced peritonitis, prophylactic treatment with Withania somnifera extracts inhibited the migration of neutrophils, lymphocytes, and monocytes into the peritoneal cavity and decreased the release of pro-inflammatory cytokines. thieme-connect.com Similarly, in a mouse model of high-fat diet-induced obesity, withaferin A was shown to upregulate hepatic mRNA expression of PPAR, which is beneficial in treating chronic inflammatory conditions. nih.gov Studies using rat models of inflammation, such as xylene-induced ear edema and carrageenan-induced paw edema, have also demonstrated the anti-inflammatory activity of Withania somnifera extracts. scielo.br

Table 2: In Vivo Effects of Withanolides in Rodent Models

Disease Model Animal Model Compound/Extract Key Findings
Melanoma Xenograft mouse model Physapubenolide (PB) Inhibition of tumor growth. bohrium.com
Colon Cancer Athymic nude mice with HT-29 xenografts Withanolides Modulation of cancer-related signaling pathways. aacrjournals.org
Alzheimer's Disease 3xTg-AD mice Total withanolides from Datura stramonium Amelioration of cognitive impairment, reduced microglia activation and Aβ deposits. nih.gov
Inflammation Mouse model of peritonitis Withania somnifera extract Inhibition of inflammatory cell migration and cytokine release. thieme-connect.com

Computational and In Silico Research Methodologies

Computational methods are increasingly employed to predict the biological activities and pharmacokinetic properties of natural compounds like withanolides, including Withanolide S. These in silico approaches accelerate the drug discovery process by identifying promising candidates and elucidating their mechanisms of action at a molecular level.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). bio-conferences.orgplos.org In the context of withanolide research, docking studies have been performed to investigate their interactions with various protein targets implicated in diseases like cancer and Alzheimer's disease. bio-conferences.orgnih.gov For example, withanolide analogs have been docked into the active site of β-tubulin, a potential anticancer target, to understand their binding modes. nih.govdovepress.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. dovepress.com

One study investigated the interaction of 30 phytochemicals from Withania somnifera, including this compound, with the acetylcholinesterase receptor, a target in Alzheimer's disease research. bio-conferences.org The results of such studies are often presented as docking scores, which estimate the binding affinity. bio-conferences.orgnih.gov For instance, certain withanolide analogs have shown higher predicted binding affinities to β-tubulin than standard reference drugs. nih.govdovepress.com

Molecular dynamics (MD) simulations are then used to study the stability and conformational changes of the ligand-protein complex over time. plos.org These simulations provide a more dynamic picture of the interaction, confirming the stability of the binding predicted by docking studies. plos.org

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
This compoundAcetylcholinesterase (5NUU)Not explicitly stated for this compound aloneNot explicitly stated for this compound alone bio-conferences.org
AshwagandhanolideEstrogen Receptor Alpha (6CBZ)-9.6 to -9.7Not specified plos.org
Withanolide sulfoxideEstrogen Receptor Alpha (6CBZ)-9.6 to -9.7Not specified plos.org
Withanolide analog (CID_11294368)β-tubulin (4IHJ)6.4885 (Total Score)Not specified nih.gov
Withanolide analog (CID_53477765)β-tubulin (4IHJ)6.1862 (Total Score)Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net These models can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net In withanolide research, QSAR models have been developed to predict the anticancer activity of withanolide analogs against various cancer cell lines. nih.govtandfonline.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.comresearchgate.net The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validation coefficient (rCV²). tandfonline.comchemfaces.com A high r² value (close to 1) indicates a good correlation between the predicted and experimental activities. For example, a QSAR model for the anticancer activity of withanolide analogs against the SK-Br-3 breast cancer cell line showed a high correlation with an r² of 0.93. tandfonline.comresearchgate.netchemfaces.com

Cheminformatics tools are used to manage and analyze large datasets of chemical information. journaljpri.comcimap.res.in These tools are employed in QSAR studies to calculate molecular descriptors and in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of compounds. nih.govjournaljpri.commdpi.com For instance, in silico ADMET predictions for withanolides have suggested good oral bioavailability for many of these compounds, in compliance with Lipinski's rule of five. nih.govnih.govmdpi.com

Omics technologies, particularly proteomics, provide a global view of the molecular changes occurring in cells or tissues in response to a particular stimulus, such as treatment with a bioactive compound. researchgate.nettandfonline.com Proteomics is the large-scale study of proteins, their structures, and functions. researchgate.nettandfonline.com In withanolide research, proteomics has been used to identify the protein targets and signaling pathways modulated by these compounds. tandfonline.comnih.gov

One common proteomics approach is two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) to identify differentially expressed proteins. researchgate.net For example, a study comparing the proteome of in vitro and in vivo root tissues of Withania somnifera used this technique to identify proteins potentially involved in withanolide biosynthesis. researchgate.net

More advanced quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been employed to quantify protein changes in cancer cells treated with withanolides like Withaferin A. researchgate.net These studies have revealed that withanolides can modulate the expression of proteins involved in key cellular processes, including apoptosis, cell cycle regulation, and stress response pathways. nih.govresearchgate.net For instance, quantitative label-free proteomics and phosphoproteomics have been used to define the mechanism of action of withanolides in acute myeloid leukemia cells, identifying thousands of proteins and phosphosites that are altered upon treatment. nih.govresearchgate.net Such studies provide a comprehensive understanding of the pleiotropic effects of withanolides. nih.gov

Future Research Directions and Translational Perspectives Mechanistic Focus

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

A fundamental challenge in the study of Withanolide S is the incomplete understanding of its natural synthesis. The biosynthetic pathways for withanolides are complex and, for most individual compounds, remain largely uncharacterized. frontiersin.orgmdpi.com Future research must prioritize the full elucidation of the specific enzymatic steps and regulatory genes responsible for the synthesis of this compound in its source organisms, likely within the Solanaceae family.

Current knowledge indicates that withanolide biosynthesis originates from the isoprenoid pathway, utilizing both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to produce precursors. mdpi.comresearchgate.net A critical branch point from general sterol synthesis towards withanolides occurs at the level of 24-methylenecholesterol (B1664013), a reaction catalyzed by the key enzyme sterol Δ24-isomerase (24ISO). researchgate.net From this intermediate, a series of largely unmapped oxidation and modification reactions, catalyzed primarily by Cytochrome P450 (CYP450) enzymes, glycosyltransferases (GTs), and other tailoring enzymes, lead to the vast diversity of withanolide structures. medcraveonline.commdpi.com

Genomic and transcriptomic analyses of Withania somnifera have successfully identified large biosynthetic gene clusters (BGCs) that house the genes for these enzymes, providing a roadmap for pathway discovery. nih.govresearchgate.net Future studies should focus on:

Gene Discovery and Functional Characterization: Identifying and functionally characterizing the specific CYP450s, GTs, and other enzymes that catalyze the final, specific steps in the formation of the this compound structure.

Regulatory Network Mapping: Investigating the transcription factors and signaling molecules (e.g., methyl-jasmonate, salicylic (B10762653) acid) that regulate the expression of the this compound biosynthetic genes. riken.jp Understanding these networks is crucial for manipulating and enhancing its production.

Metabolite Tracing: Utilizing isotopic labeling studies to trace the flow of precursors through the pathway, confirming intermediates and validating the roles of candidate enzymes in the synthesis of this compound.

The table below summarizes key enzyme families and intermediates known to be involved in the general withanolide biosynthetic pathway, which provides a foundational framework for investigating the specific pathway to this compound.

ComponentRole in Withanolide BiosynthesisKey Findings
Precursor Pathways MVA & MEP PathwaysSupply the basic five-carbon isoprene (B109036) units (IPP and DMAPP) for building the triterpenoid (B12794562) backbone. mdpi.com
Key Intermediate 24-MethylenecholesterolRepresents a crucial branch point diverting metabolic flux from primary sterol synthesis to withanolide production. frontiersin.orgmdpi.com
Key Enzyme Families Cytochrome P450s (CYPs)Catalyze a wide range of hydroxylation and oxidation reactions that create the diverse withanolide structures. medcraveonline.comnih.gov
Glycosyltransferases (GTs)Responsible for adding sugar moieties to the withanolide scaffold, which can alter solubility and bioactivity. mdpi.com
Squalene (B77637) Synthase (SQS)A committed step in the triterpenoid pathway whose expression correlates with withanolide accumulation. riken.jp
Genetic Organization Biosynthetic Gene Clusters (BGCs)Genes for the pathway are often physically clustered in the genome, facilitating coordinated regulation and inheritance. nih.govresearchgate.net

Development of Novel Withanolide Analogues with Enhanced Specificity or Potency

While natural this compound may possess inherent biological activity, the development of semi-synthetic or fully synthetic analogues offers a powerful strategy to improve its therapeutic profile. The goal of such medicinal chemistry efforts is to create novel molecules with enhanced potency against specific molecular targets, increased selectivity to reduce off-target effects, and improved pharmacokinetic properties.

Structure-activity relationship (SAR) studies on other withanolides, such as Withaferin A, have provided critical insights into the chemical features essential for bioactivity. These studies consistently highlight the importance of specific structural motifs. frontiersin.orgmdpi.com For instance, the A-ring α,β-unsaturated ketone, a 5β,6β-epoxide in the B-ring, and the lactone side chain are often crucial for the cytotoxic and anti-inflammatory effects of many withanolides. nih.gov

Future research on this compound should involve a systematic exploration of its structure to:

Identify Key Pharmacophores: Determine the essential functional groups on the this compound scaffold that are responsible for its biological activity.

Perform Targeted Modifications: Synthesize a library of analogues by modifying peripheral functional groups. For example, acetylation or the introduction of hydroxyl groups at different positions has been shown to modulate the activity of other withanolides. biorxiv.org

Enhance Target Specificity: Design analogues that bind more selectively to a specific protein target, which can be guided by computational modeling and a deeper understanding of its molecular mechanism (as discussed in section 8.3).

The chemical synthesis of withanolides is complex due to their stereochemically rich structures. frontiersin.org However, recent advances in synthetic methodologies are making the production of these complex molecules and their analogues more feasible, enabling more robust SAR studies and disconnecting reliance on inconsistent natural sources. bohrium.com

The table below outlines common structural modifications and their observed effects on the activity of withanolides, providing a strategic guide for the future design of this compound analogues.

Structural Feature / ModificationGeneral Importance in Withanolide ActivityPotential Goal for Analogue Design
Ring A Enone Often essential for cytotoxicity and heat-shock inducing activity. biorxiv.orgModify to fine-tune reactivity and selectivity.
5β,6β-Epoxy Group Critical for binding to certain protein targets (e.g., Hsp90) and potent bioactivity. frontiersin.orgIntroduce or alter stereochemistry to modulate target engagement.
Lactone Side Chain An α,β-unsaturated lactone is often required for potent activity.Modify the lactone ring to improve stability or alter potency.
Hydroxylation/Acetylation The position of -OH or -OAc groups can significantly enhance or decrease activity and specificity. frontiersin.orgbiorxiv.orgSystematically explore substitutions at various positions to optimize the therapeutic index.

Advanced Mechanistic Studies at the Molecular Level

A critical gap in the current understanding of this compound is the lack of knowledge regarding its precise molecular mechanism of action. While withanolides as a class are known to modulate numerous signaling pathways, the specific protein targets and downstream effects of this compound have not been investigated. mdpi.com Advanced mechanistic studies are essential to validate its therapeutic potential and guide the development of more specific analogues.

Research on other prominent withanolides has revealed their ability to interact with multiple nodes within complex cellular signaling networks. nih.gov Key pathways frequently implicated include:

NF-κB Pathway: Many withanolides are potent inhibitors of the NF-κB signaling cascade, a central regulator of inflammation. nih.govnih.gov

JAK/STAT Pathway: Inhibition of this pathway is another mechanism underlying the anti-inflammatory and anticancer effects of some withanolides. mdpi.com

PI3K/Akt/mTOR and MAPK Pathways: These are crucial pro-survival pathways in cancer cells that have been shown to be downregulated by withanolides. researchgate.netfrontiersin.org

Heat Shock Response (Hsp90): Some withanolides bind to and inhibit the chaperone protein Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins. nih.gov

Nrf2 Pathway: Withanolides can modulate the Nrf2 antioxidant response pathway, which plays a complex role in cellular defense and disease. nih.govnih.gov

Future research must employ a range of modern molecular biology techniques to pinpoint the direct targets of this compound and map its downstream consequences. This includes:

Target Identification: Using unbiased approaches like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) to identify the direct binding partners of this compound within the cellular proteome.

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to obtain a global view of the changes in gene and protein expression induced by this compound treatment.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict binding interactions with high-priority targets identified through experimental screens. researchgate.net

Validation Studies: Confirming target engagement and downstream effects using techniques such as Western blotting, reporter gene assays, and cellular thermal shift assays (CETSA).

The table below lists key signaling pathways and protein targets that are modulated by other withanolides and represent high-priority areas of investigation for this compound.

Pathway/TargetKnown Role in DiseaseImplication for this compound Research
NF-κB Signaling Central mediator of inflammation, immunity, and cell survival. nih.govInvestigate if this compound inhibits NF-κB activation and downstream inflammatory gene expression.
JAK/STAT Signaling Critical for cytokine signaling, immune response, and cell proliferation. mdpi.comDetermine if this compound interferes with STAT phosphorylation and nuclear translocation.
PI3K/Akt/mTOR Signaling Key pro-survival and growth pathway, often dysregulated in cancer. frontiersin.orgAssess the impact of this compound on the phosphorylation status of key kinases like Akt and mTOR.
Hsp90 Chaperone Stabilizes numerous client proteins essential for cancer cell survival and proliferation. nih.govTest for direct binding of this compound to Hsp90 and subsequent degradation of client proteins.
Nrf2 Pathway Master regulator of the antioxidant response; has a dual role in cancer. nih.govExamine whether this compound activates or inhibits the Nrf2 pathway and its downstream targets.

Strategic Integration of Modern Biotechnologies for Sustainable Production

The translation of this compound from a laboratory curiosity to a viable therapeutic agent is contingent upon a stable and scalable supply chain. Traditional reliance on field cultivation and extraction from plant sources is often hampered by low yields, batch-to-batch variability due to environmental factors, and overharvesting of medicinal plants. researchgate.netmedcraveonline.com Modern biotechnological approaches offer a sustainable and controllable alternative for the production of withanolides.

Several promising strategies are being developed:

In Vitro Plant Culture Systems:

Cell Suspension Cultures: Growing undifferentiated plant cells in liquid bioreactors allows for large-scale biomass production under controlled conditions. The yield of withanolides can be enhanced through media optimization and the use of elicitors (molecules that trigger defense responses and secondary metabolite production). nih.govjmp.ir

Hairy Root Cultures: Genetically transforming plant tissues with Agrobacterium rhizogenes induces the growth of "hairy roots," which are often genetically stable and have a high capacity for producing secondary metabolites. medcraveonline.comfrontiersin.org This system has proven effective for withanolide production.

Metabolic Engineering and Synthetic Biology:

Heterologous Production: As the biosynthetic pathway of withanolides is elucidated (Section 8.1), the responsible genes can be transferred into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.combiorxiv.org These microbes can be engineered to produce specific withanolide precursors or even the final compounds in large-scale fermenters, offering a highly controlled and scalable manufacturing platform. bohrium.com

Pathway Optimization: Once a pathway is established in a heterologous host, tools like CRISPR-Cas9 can be used to optimize metabolic flux, eliminate competing pathways, and maximize the yield of the desired compound, such as this compound. nih.gov

Endophytic Fungi: Research has shown that some endophytic fungi living within medicinal plants can also produce withanolides, presenting another potential avenue for fermentation-based production. researchgate.net

The strategic integration of these technologies is key. For example, discovering the biosynthetic genes in the plant is the first step toward engineering a microbial production host. Similarly, findings from cell culture elicitation can inform how regulatory networks are manipulated in engineered systems. These approaches provide a clear path away from agriculture-dependent sourcing toward a sustainable, industrial-scale production of this compound.

The following table compares different biotechnological production platforms for withanolides.

Production PlatformDescriptionAdvantagesChallenges
Plant Cell Cultures Growth of undifferentiated plant cells in sterile liquid media. jmp.irScalable in bioreactors; independent of climate; potential for high biomass.Genetic instability; low product yields; complex media requirements.
Hairy Root Cultures A. rhizogenes-mediated transformed root cultures. medcraveonline.comHigh genetic stability; rapid growth; hormone-independent; high productivity.Can be difficult to scale up in large bioreactors compared to cell suspensions.
Metabolic Engineering (e.g., Yeast) Transfer of plant biosynthetic genes into a microbial host. biorxiv.orgbohrium.comHigh yields; rapid growth; well-established fermentation technology; highly controllable.Requires complete knowledge of the biosynthetic pathway; complex pathways are difficult to reconstruct.
Endophytic Fungi Cultivation of naturally occurring fungi that produce withanolides. researchgate.netPotential for novel compound discovery; fermentation-based.Yields may be low; genetic stability can be an issue.

Q & A

Q. What steps ensure reproducibility in this compound research?

  • Methodological Answer :
  • Standardize protocols : Document extraction solvents, chromatography gradients, and instrument settings (e.g., MS ionization voltage).
  • Deposit raw data : Share spectral files (e.g., .RAW or .mzML formats) in repositories like MetaboLights.
  • Cross-validate findings : Collaborate with independent labs for inter-laboratory studies.
    Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals with reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.